
2-Mercaptobenzaldehyde
概要
説明
2-Mercaptobenzaldehyde, also known as 2-Sulfanylbenzaldehyde, is an organic compound with the molecular formula C7H6OS . It has an average mass of 138.187 Da and a monoisotopic mass of 138.013931 Da . It appears as a white or pale yellow crystalline solid with a distinctive thiol odor .
Synthesis Analysis
A new mesoporous hybrid material was fabricated by anchoring 2-Mercaptobenzaldehyde (2MB) onto the surface of SBA-15 . The adsorbent (2MB-SBA-15) was characterized by Fourier transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), transmission electron microscopy (TEM), scanning electron microscopy (SEM), nitrogen adsorption–desorption isotherm measurements, and thermogravimetric analysis (TGA) .Molecular Structure Analysis
2-Mercaptobenzaldehyde has a total of 15 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde (aromatic) .Chemical Reactions Analysis
2-Mercaptobenzaldehyde has been used in the synthesis of new hybrid sorbent materials, which have applications in the solid-phase extraction of heavy metals from water and food samples . It has also been used in the construction of bioactive thiochromanes via a catalytic asymmetric cascade sulfa-Michael–aldol reaction .Physical And Chemical Properties Analysis
2-Mercaptobenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 248.5±23.0 °C at 760 mmHg, and a flash point of 104.1±22.6 °C . It has a molar refractivity of 41.2±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 113.7±3.0 cm3 .科学的研究の応用
Environmental Monitoring and Remediation
2-Mercaptobenzaldehyde is used in the synthesis of mesoporous materials like SBA-15 , which are applied as sorbents for the preconcentration of heavy metals like cadmium (Cd) in water and food samples. This application is crucial for environmental monitoring and remediation efforts, ensuring safety and compliance with health regulations .
作用機序
Target of Action
2-Mercaptobenzaldehyde, also known as 2-Formylthiophenol, is a versatile compound used in organic synthesis . It has been found to interact with various targets, including proteins and metal ions . The compound’s primary targets are often dependent on the specific context of its use. For instance, in the synthesis of certain heterocyclic compounds, 2-Mercaptobenzaldehyde can target α,β-unsaturated carbonyl compounds .
Mode of Action
The interaction of 2-Mercaptobenzaldehyde with its targets often involves the formation of covalent bonds. For example, in the synthesis of thiochromanes, 2-Mercaptobenzaldehyde undergoes a catalytic asymmetric cascade sulfa-Michael–aldol reaction with α,β-unsaturated N-acyl imides . This reaction involves the formation of a covalent bond between the sulfur atom of 2-Mercaptobenzaldehyde and the carbon atom of the unsaturated carbonyl compound .
Biochemical Pathways
The biochemical pathways affected by 2-Mercaptobenzaldehyde are largely dependent on the specific context of its use. In the synthesis of thiochromanes, for example, 2-Mercaptobenzaldehyde participates in the sulfa-Michael–aldol reaction pathway . This pathway involves the addition of a thiol (or mercaptan) group to an α,β-unsaturated carbonyl compound, followed by an aldol reaction .
Result of Action
The molecular and cellular effects of 2-Mercaptobenzaldehyde’s action are largely dependent on the specific context of its use. In the synthesis of thiochromanes, for example, the compound’s action results in the formation of a new heterocyclic compound with potential biological activity .
Action Environment
The action, efficacy, and stability of 2-Mercaptobenzaldehyde can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the environment, the presence of other reactive species, and the temperature . Additionally, the compound should be stored under inert gas at 2-8°C to maintain its stability .
Safety and Hazards
特性
IUPAC Name |
2-sulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-5-6-3-1-2-4-7(6)9/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDMMCFWQWBVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401273 | |
| Record name | 2-MERCAPTOBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptobenzaldehyde | |
CAS RN |
29199-11-9 | |
| Record name | 2-Mercaptobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29199-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-MERCAPTOBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-Mercaptobenzaldehyde?
A1: 2-Mercaptobenzaldehyde has the molecular formula C₇H₆OS and a molecular weight of 138.19 g/mol. Key spectroscopic data include:
- ¹H NMR: Large perturbations in long-range coupling constants (nJ(1H,1H) and nJ(1H,19F)) are observed due to intramolecular hydrogen bonding, particularly for couplings involving the aldehyde proton and protons/fluorine atoms ortho to the sulfhydryl group. []
- ¹³C NMR: Data on 13C NMR shifts can be found in studies exploring the synthesis and characterization of 2-Mercaptobenzaldehyde and its derivatives. [, ]
Q2: What are the common synthetic routes for 2-Mercaptobenzaldehyde?
A2: Several synthetic routes have been reported for 2-Mercaptobenzaldehyde:
- Reaction of ortho-Bromobenzaldehyde with Sulfur: A one-pot synthesis involves reacting the Grignard reagent of the protected ortho-Bromobenzaldehyde with sulfur, followed by hydrolysis. []
- From 3-Chloro-2-mercaptobenzoic acid: This method involves converting 3-Chloro-2-mercaptobenzoic acid to 7-chlorobenzo[b]thiophen-3(2H)-one, which is then further transformed into 2-Mercaptobenzaldehyde. []
- From 2,3-Dichlorobenzaldehyde: This route involves either reacting 2,3-Dichlorobenzaldehyde with mercaptoacetic acid under alkaline conditions followed by decarboxylation, or by reacting it with sulphur and aqueous ammonia. []
Q3: How can 2-Mercaptobenzaldehyde be used in the synthesis of benzothiophenes?
A3: 2-Mercaptobenzaldehyde serves as a versatile building block for benzothiophenes through various reactions:
- [4+1] Cycloaddition with Isocyanides: This reaction provides an efficient pathway to access diverse benzothiophene derivatives. []
- Palladium-Catalyzed Heterocyclodehydration: Reacting 1-(2-mercaptophenyl)-2-yn-1-ols (derived from 2-Mercaptobenzaldehyde) with PdI₂ and KI in MeCN yields (E)-2-(1-alkenyl)benzothiophenes. []
- Radical-Promoted Heterocyclodehydration: Treatment of 1-(2-mercaptophenyl)-2-yn-1-ols with a radical initiator (like AIBN) in alcoholic solvents leads to the formation of 2-alkoxymethylbenzothiophenes. []
- Reaction with 2-Bromo-3-nitrobenzaldehyde: This reaction, followed by decarboxylation, yields 7-Nitrobenzo[b]thiophene. []
Q4: What are the applications of 2-Mercaptobenzaldehyde in the synthesis of heterocyclic compounds beyond benzothiophenes?
A4: 2-Mercaptobenzaldehyde acts as a crucial starting material for constructing diverse heterocyclic scaffolds:
- Thiochromanes: Various organocatalytic domino reactions, such as sulfa-Michael-aldol, Michael-Henry, and tandem Michael-Henry reactions, utilize 2-Mercaptobenzaldehyde to afford enantioenriched thiochromanes with multiple stereocenters. [, , , , , , ]
- Thiochromeno[3,2-b]benzofuran-11-ols and Tetrahydrothieno[3,2-b]benzofuran-3-ols: These complex polyheterocyclic systems are accessible through thiol-triggered tandem dearomative Michael addition/intramolecular Henry reactions of 2-nitrobenzofurans with 2-Mercaptobenzaldehyde. []
- Thieno[2,3-b]indoles: Catalyst-free cascade deprotonation/intramolecular aldol reactions between α-carbonyl sulfonium ylides and 2-Mercaptobenzaldehyde offer a facile route to thieno[2,3-b]indoles. []
- 2H-Thiopyrano[2,3-b]quinolines: Enantioselective domino Michael/aldol reactions, catalyzed by chiral diphenylprolinol TMS ether, between 2-Mercaptobenzaldehyde and enals provide access to these valuable heterocycles. []
- Spiro chromanone-thiochroman complexes: Asymmetric domino reactions of benzylidenechroman-4-ones with 2-Mercaptobenzaldehyde, catalyzed by bifunctional indane catalysts, produce these spirocyclic compounds. []
- Dihydrothiopyran-fused benzosulfolanes: Organocatalytic diastereo- and enantioselective tandem sulfa-Michael/aldol reactions between 2-Mercaptobenzaldehyde and benzo[b]thiophene sulfones, using thiourea as a catalyst, generate these complex polycyclic structures. []
Q5: How does the structure of 2-Mercaptobenzaldehyde influence its reactivity in these reactions?
A5: The presence of both aldehyde and sulfhydryl groups in proximity within the 2-Mercaptobenzaldehyde structure facilitates cascade and domino reactions. The nucleophilic sulfhydryl group readily participates in Michael additions, while the aldehyde functionality enables subsequent aldol or Henry reactions, leading to cyclized products.
Q6: Are there any studies exploring the material compatibility and stability of 2-Mercaptobenzaldehyde?
A7: While the provided research focuses primarily on the synthetic utility of 2-Mercaptobenzaldehyde, one study explores its immobilization onto SBA-15 mesoporous silica to create a hybrid sorbent (2MB-SBA-15). [] This modification significantly enhances its stability and practicality for applications like solid-phase extraction of Cd(II) from water and food samples. []
Q7: What computational chemistry methods have been used to study 2-Mercaptobenzaldehyde?
A9: Density Functional Theory (DFT) and ab initio calculations have been employed to investigate the molecular structures, intramolecular hydrogen bonding, and conformational behavior of 2-Mercaptobenzaldehyde. [] These computational studies provide valuable insights into the electronic structure and properties of the molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)
amino]-acetic acid](/img/structure/B1308374.png)
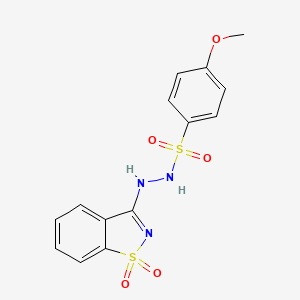
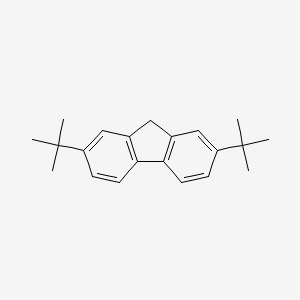
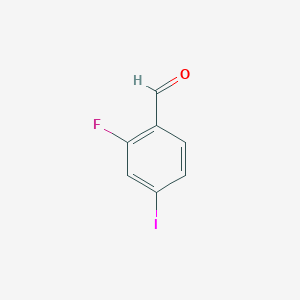


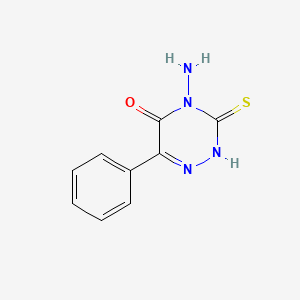
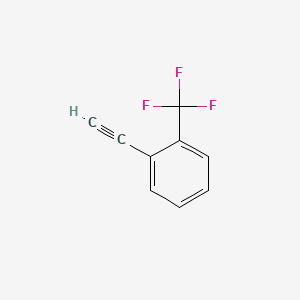
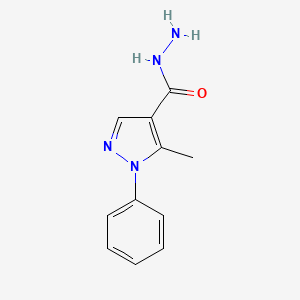
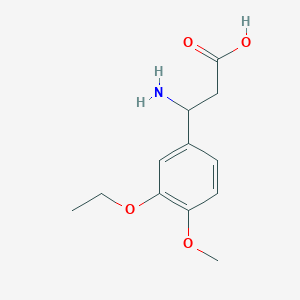
amino]acetic acid](/img/structure/B1308404.png)
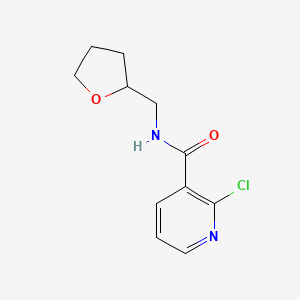
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)